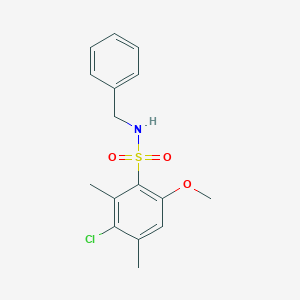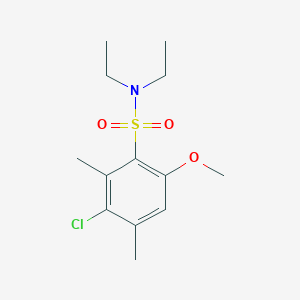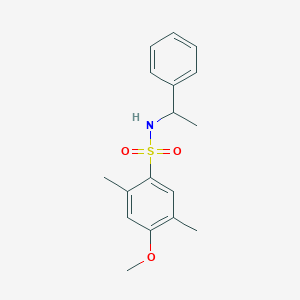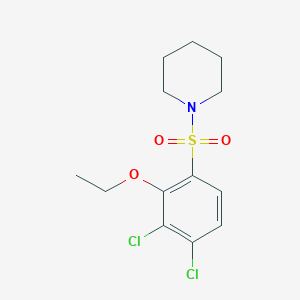![molecular formula C22H18O4 B288657 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate, also known as BPEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEPA is a derivative of biphenyl, a common organic compound that is used in a variety of industrial and research settings. In
Applications De Recherche Scientifique
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of organic electronics, where 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate has been used as a building block for the synthesis of organic semiconductors. These semiconductors have the potential to be used in a variety of electronic devices, including solar cells and light-emitting diodes.
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate has also been studied for its potential use in the development of new materials for drug delivery. The compound has been shown to have good solubility in water and other organic solvents, which makes it a promising candidate for use in the development of drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate is not well understood, but it is believed to be related to its ability to interact with biological membranes. The compound has been shown to have a high affinity for lipid bilayers, which may be related to its potential use in drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate have not been extensively studied, but preliminary research suggests that the compound may have antioxidant properties. In one study, 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate was shown to inhibit the production of reactive oxygen species in human cells, which suggests that it may have potential as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one limitation of using 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. One area of interest is the development of new organic semiconductors based on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. These semiconductors could be used in a variety of electronic devices, including flexible displays and sensors.
Another potential area of research is the development of new drug delivery systems based on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. The compound's ability to interact with biological membranes makes it a promising candidate for use in the development of targeted drug delivery systems.
Finally, further research is needed to better understand the mechanism of action of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. This could involve studying the compound's interactions with biological membranes and other cellular components, as well as investigating its potential antioxidant properties.
Méthodes De Synthèse
The synthesis of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate involves the reaction of 2-bromoethyl phenoxyacetate with 1,1'-biphenyl-4-carboxylic acid in the presence of a palladium catalyst. This reaction results in the formation of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate as a white crystalline solid with a melting point of 152-154°C.
Propriétés
Nom du produit |
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate |
|---|---|
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-phenoxyacetate |
InChI |
InChI=1S/C22H18O4/c23-21(15-26-22(24)16-25-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14H,15-16H2 |
Clé InChI |
SBYQFKPHPGKJPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)COC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

